GlyRS-IN-1

Beschreibung

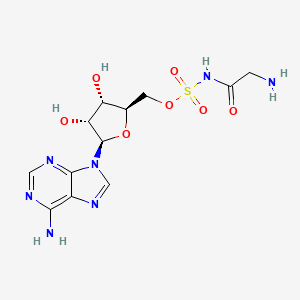

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWPZASLDLLQFT-JJNLEZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Glycyl-tRNA Synthetase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the mechanism of action of Glycyl-tRNA Synthetase (GlyRS) inhibitors, with a particular emphasis on their antibacterial properties. While specific data for a compound designated "GlyRS-IN-1" is not publicly available, this guide will focus on the well-characterized mechanisms of this class of inhibitors, using representative examples. A likely candidate for "this compound," based on patent information, is 5'-O-(Glycylsulfamoyl)adenosine (GlySA), which will be used as a structural reference.

Introduction to Glycyl-tRNA Synthetase as a Therapeutic Target

Glycyl-tRNA Synthetase (GlyRS) is a crucial enzyme in protein biosynthesis. It belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are responsible for the highly specific esterification of amino acids to their cognate tRNAs. This two-step process, known as tRNA charging, is fundamental for the translation of the genetic code.[1] The inhibition of GlyRS leads to a depletion of charged glycyl-tRNA (Gly-tRNAGly), stalling protein synthesis at glycine codons and ultimately leading to cell growth arrest or cell death.[2]

The structural differences between prokaryotic and eukaryotic GlyRS enzymes provide a window for the development of selective inhibitors, making bacterial GlyRS an attractive target for novel antibacterial agents.[3]

The Canonical Mechanism of Action of GlyRS Inhibitors

The primary mechanism of action for GlyRS inhibitors is the disruption of the aminoacylation process. This can occur through several modes of inhibition:

-

Competitive Inhibition: Many GlyRS inhibitors are structural mimics of the natural substrates: glycine, ATP, or tRNA.

-

Amino Acid Mimetics: These compounds compete with glycine for binding to the active site.

-

ATP Analogs: These inhibitors typically compete with ATP for its binding site within the catalytic domain.

-

Transition-State Analogs: A particularly potent class of inhibitors mimics the aminoacyl-adenylate intermediate (glycyl-AMP). 5'-O-(Glycylsulfamoyl)adenosine (GlySA) is an example of such a non-hydrolyzable analog.[4] These inhibitors bind tightly to the active site, effectively locking the enzyme in an inactive conformation.

-

-

Non-competitive and Allosteric Inhibition: Some inhibitors may bind to sites other than the active site, inducing conformational changes that inactivate the enzyme.

The inhibition of GlyRS leads to an accumulation of uncharged tRNAGly.[1] This accumulation is a key cellular signal indicating amino acid starvation.

Downstream Signaling Pathways and Cellular Responses

The cellular consequences of GlyRS inhibition extend beyond the simple cessation of protein synthesis, triggering complex stress response pathways.

In bacteria, the accumulation of uncharged tRNA is a primary trigger for the stringent response .[5] This is a global reprogramming of cellular metabolism to conserve resources and promote survival under nutrient-limiting conditions.

-

Activation of RelA: Uncharged tRNA binding to the ribosomal A-site activates the enzyme RelA.[6]

-

Synthesis of (p)ppGpp: RelA synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[6]

-

Global Cellular Reprogramming: (p)ppGpp binds to RNA polymerase and other cellular machinery to:

-

Downregulate the synthesis of stable RNAs (rRNA, tRNA).

-

Upregulate the expression of amino acid biosynthesis operons.

-

Inhibit DNA replication initiation.[6]

-

This cascade of events leads to a bacteriostatic effect, which is the basis for the antibacterial activity of many aaRS inhibitors.

In mammalian cells, the inhibition of aaRSs and the subsequent accumulation of uncharged tRNA activate the Amino Acid Response (AAR) pathway, which is a part of the broader Integrated Stress Response (ISR).[7]

-

Activation of GCN2: Uncharged tRNAs bind to and activate the kinase GCN2 (General Control Nonderepressible 2).[7]

-

Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[7]

-

Translational Control: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in cap-dependent translation. However, it paradoxically promotes the translation of specific mRNAs, such as the transcription factor ATF4, which contains upstream open reading frames (uORFs).[8]

-

Gene Expression Reprogramming: ATF4 upregulates genes involved in amino acid synthesis and transport, as well as stress adaptation.

It is noteworthy that aaRS inhibition does not typically directly affect the mTORC1 signaling pathway , which is another key sensor of amino acid availability.[7] This distinguishes the AAR from other amino acid sensing pathways.

Quantitative Data for GlyRS Inhibitors

The potency of GlyRS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their minimum inhibitory concentration (MIC) in cell-based antibacterial assays.

| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 / MIC | Reference |

| Lycobetaine | Influenza A Virus (in A549 cells) | Enzyme Inhibition | 0.11 ± 0.05 µM | [7] |

| Scutellarein | Influenza A Virus (in A549 cells) | Enzyme Inhibition | 2.22 ± 0.19 µM | [7] |

| Quinolinone Derivative | S. aureus MetRS | Enzyme Inhibition | 12 nM | [9] |

| PAA-38 | P. aeruginosa ProRS | Enzyme Inhibition | 4.97 ± 0.98 nM | [10] |

| PAA-38 | P. aeruginosa | Antibacterial | 4-8 µg/mL | [10] |

Note: Data for specific bacterial GlyRS inhibitors is sparse in the public domain. The table includes examples of other aaRS inhibitors to provide context for the potency of this class of compounds.

Detailed Experimental Protocols

This assay measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction, using a malachite green-based detection method.[6]

Materials:

-

Purified recombinant GlyRS enzyme

-

Reaction Buffer (e.g., 150 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

ATP

-

Glycine

-

Cognate tRNAGly

-

Inorganic pyrophosphatase

-

Malachite green reagent

-

Test inhibitor compounds

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of the test inhibitor in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, ATP, glycine, tRNAGly, inorganic pyrophosphatase, and the test inhibitor to each well.

-

Initiate the reaction by adding the purified GlyRS enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the generated inorganic phosphate by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against a specific bacterium.[3]

Materials:

-

Test bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test inhibitor compound

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Protocol:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Prepare serial twofold dilutions of the inhibitor compound in the broth medium directly in a 96-well plate.

-

Inoculate each well (except for a sterility control) with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Determine the MIC by identifying the lowest concentration of the inhibitor that shows no visible bacterial growth.

Conclusion

Glycyl-tRNA synthetase inhibitors represent a promising class of therapeutics, particularly as antibacterial agents. Their mechanism of action is centered on the inhibition of protein synthesis, which triggers potent cellular stress responses. In bacteria, this manifests as the stringent response, leading to growth arrest. Understanding these core mechanisms and downstream signaling pathways is essential for the rational design and development of novel inhibitors targeting GlyRS. Further research into specific inhibitors and their interactions with both prokaryotic and eukaryotic systems will be crucial for advancing these compounds into clinical applications.

References

- 1. 5'-O-(Glycylsulfamoyl)adenosine | C12H17N7O7S | CID 9909127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. The binding mode of orphan glycyl-tRNA synthetase with tRNA supports the synthetase classification and reveals large domain movements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Stringent response - Wikipedia [en.wikipedia.org]

- 7. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

GlyRS-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-tRNA synthetase (GlyRS), an essential enzyme in protein synthesis, has emerged as a compelling target for therapeutic intervention in various diseases, including cancer and bacterial infections. Its canonical function involves the charging of glycine to its cognate tRNA, a critical step in translation. However, recent discoveries have unveiled non-canonical roles of GlyRS, notably in the regulation of the neddylation pathway, a post-translational modification process crucial for cell cycle progression. GlyRS-IN-1 is a Glycyl-tRNA synthetase inhibitor that has been identified as a potential modulator of these processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and related compounds, drawing from publicly available information, primarily patent literature.

Discovery of this compound

The discovery of this compound is rooted in a high-throughput screening (HTS) campaign aimed at identifying inhibitors of Glycyl-tRNA synthetase. While specific details for a compound explicitly named "this compound" are not extensively published in peer-reviewed literature, its origins can be traced to the patent WO 2017066459 A1, which discloses a series of glycylsulfamoyladenosine derivatives as GlyRS inhibitors. It is plausible that this compound is a representative compound from this series, given a generic name by commercial suppliers.

The general workflow for the discovery of such inhibitors typically involves the following key stages:

Synthesis of this compound

While a specific, detailed synthesis protocol for a compound explicitly named "this compound" is not publicly available, the patent literature (WO 2017066459 A1) describes the general synthesis of glycylsulfamoyladenosine derivatives. The synthesis is a multi-step process that would typically involve the protection of functional groups on adenosine and glycine, followed by a key sulfamoylation reaction and subsequent deprotection steps.

Disclaimer: The following is a generalized, hypothetical synthesis scheme based on the chemical class of this compound. The actual synthesis may vary and is considered proprietary information.

Quantitative Data

| Parameter | Description | Typical Value Range |

| IC50 (GlyRS) | Concentration of the inhibitor required to inhibit 50% of the GlyRS enzymatic activity. | Sub-micromolar to low micromolar |

| Ki | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | Nanomolar to micromolar |

| Cellular Potency (e.g., GI50) | Concentration of the inhibitor required to inhibit the growth of 50% of a cell population. | Varies depending on cell line |

| Selectivity | Ratio of IC50 values against other aminoacyl-tRNA synthetases or off-target proteins. | >10-fold |

| In vivo Efficacy (e.g., ED50) | Dose of the inhibitor required to produce a 50% therapeutic effect in an animal model. | Varies depending on the model |

Experimental Protocols

Detailed experimental protocols for the discovery and evaluation of this compound are not publicly available. However, based on the patent and general knowledge in the field, the following are representative protocols that would be employed.

High-Throughput Screening (HTS) Assay for GlyRS Inhibitors

Principle: This assay measures the aminoacylation activity of GlyRS by quantifying the amount of radiolabeled glycine incorporated into its cognate tRNA.

Materials:

-

Purified recombinant human GlyRS

-

14C-labeled glycine

-

Total human tRNA

-

ATP, MgCl2, Tris-HCl buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing GlyRS, total tRNA, ATP, MgCl2, and buffer in a 384-well plate format.

-

Add test compounds from a chemical library at a fixed concentration (e.g., 10 µM).

-

Initiate the reaction by adding 14C-glycine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

-

Transfer the reaction mixture to a filter plate and wash with 5% TCA to remove unincorporated 14C-glycine.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Compounds that significantly reduce the radioactive signal are identified as primary hits.

In Vitro Aminoacylation Assay for IC50 Determination

Principle: This assay is similar to the HTS assay but is performed with varying concentrations of the inhibitor to determine its potency (IC50).

Protocol:

-

Follow the same procedure as the HTS assay.

-

Instead of a single concentration, prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM).

-

Perform the aminoacylation reaction at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

Neddylation Inhibition Assay

Principle: This assay assesses the impact of GlyRS inhibition on the neddylation pathway by measuring the levels of NEDD8-conjugated proteins.

Materials:

-

Human cell line (e.g., HEK293T)

-

This compound or test compound

-

Antibodies against NEDD8 and a target cullin protein (e.g., CUL1)

-

Western blotting reagents and equipment

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against NEDD8 and the target cullin.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin.

Signaling Pathways

GlyRS plays a crucial role in the canonical pathway of protein synthesis. However, its non-canonical function in regulating neddylation is of significant interest for cancer therapy. Inhibition of GlyRS can disrupt the neddylation cascade, leading to cell cycle arrest and apoptosis.

Conclusion

This compound represents a class of Glycyl-tRNA synthetase inhibitors with potential therapeutic applications, particularly in oncology, through the modulation of the neddylation pathway. While specific data for a compound with this exact name is limited in the public domain, the underlying patent literature provides a solid foundation for understanding the discovery, synthesis, and mechanism of action of this class of inhibitors. Further research and publication are needed to fully elucidate the therapeutic potential and specific characteristics of this compound. This guide provides a comprehensive overview of the current understanding and a framework for researchers and drug developers working in this exciting area.

An In-depth Technical Guide on the Core Biochemical Targets of a Novel Glycyl-tRNA Synthetase Inhibitor (GlyRS-IN-1)

Disclaimer: As of the latest data, "this compound" is a designation for a hypothetical inhibitor of Glycyl-tRNA Synthetase (GlyRS) used here for illustrative purposes. The following guide is based on the known biochemical functions of GlyRS and the predicted consequences of its inhibition.

Introduction

Glycyl-tRNA Synthetase (GlyRS) is a ubiquitously expressed, essential enzyme responsible for the canonical function of charging tRNAGly with glycine during protein synthesis.[1][2] Beyond this fundamental role, GlyRS possesses non-canonical functions, participating in a variety of cellular processes and signaling pathways.[1] This guide explores the primary biochemical targets and downstream cellular effects of a hypothetical, selective GlyRS inhibitor, designated this compound. Understanding these targets is critical for researchers in drug development and chemical biology aiming to modulate cellular responses through the inhibition of aminoacyl-tRNA synthetases.

Primary Biochemical Target: Glycyl-tRNA Synthetase (GlyRS)

The primary and direct biochemical target of this compound is the Glycyl-tRNA Synthetase enzyme itself. GlyRS is a class II aminoacyl-tRNA synthetase.[2] Inhibition of its catalytic activity—the ligation of glycine to its cognate tRNA—is the central mechanism of action for this compound. This inhibition leads to an accumulation of uncharged tRNAGly, a key cellular signal of amino acid insufficiency.

Downstream Cellular Consequences of GlyRS Inhibition

The primary consequence of GlyRS inhibition is the activation of the Integrated Stress Response (ISR) . The ISR is a crucial signaling network that eukaryotic cells employ to respond to various stress conditions and restore homeostasis.[3][4] The accumulation of uncharged tRNA, resulting from this compound activity, is detected by the kinase General Control Nonderepressible 2 (GCN2) .

Upon binding to uncharged tRNA, GCN2 becomes activated and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][5] This phosphorylation event has two major outcomes:

-

Global Translation Repression: Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving cellular resources.[5]

-

Preferential Translation of Stress-Response mRNAs: Despite the global shutdown of translation, the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions is enhanced. A key example is the activating transcription factor 4 (ATF4).[4]

ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis, transport, and stress mitigation, in an attempt to restore cellular homeostasis.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, representing typical measurements sought during the characterization of such an inhibitor.

| Parameter | Value | Description |

| Biochemical Potency | ||

| GlyRS Enzymatic IC50 | 15 nM | Concentration of this compound required to inhibit 50% of GlyRS enzymatic activity in a biochemical assay. |

| Cellular Potency | ||

| eIF2α Phosphorylation EC50 | 100 nM | Concentration of this compound that induces 50% of the maximal phosphorylation of eIF2α in cells. |

| ATF4 Induction EC50 | 120 nM | Concentration of this compound that results in 50% of the maximal induction of ATF4 protein expression. |

| Selectivity | ||

| Other aaRS IC50 | > 10 µM | Inhibitory concentration against a panel of other aminoacyl-tRNA synthetases, indicating selectivity for GlyRS. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

GlyRS Enzymatic Inhibition Assay (ATP Depletion)

Objective: To determine the IC50 of this compound against purified human GlyRS.

Principle: The aminoacylation reaction consumes ATP. The rate of ATP depletion is measured using a luciferase-based ATP detection reagent.

Materials:

-

Purified recombinant human GlyRS

-

tRNAGly

-

Glycine

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

This compound (serial dilutions)

-

384-well assay plates

-

Commercial ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader with luminescence detection

Procedure:

-

Prepare a reaction mixture containing GlyRS, tRNAGly, and glycine in the reaction buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the assay plate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for p-eIF2α and ATF4 Induction

Objective: To determine the EC50 of this compound for the induction of eIF2α phosphorylation and ATF4 expression in cells.

Principle: Cells are treated with this compound, and the levels of p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin) are measured by immunoblotting.

Materials:

-

Human cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2-4 hours for p-eIF2α, 6-8 hours for ATF4).

-

Wash cells with cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and apply ECL substrate.

-

Acquire images and perform densitometry analysis to quantify protein levels.

-

Normalize p-eIF2α to total eIF2α and ATF4 to the loading control.

-

Determine the EC50 values by plotting the normalized protein levels against the log of the inhibitor concentration.

Conclusion

This compound, as a hypothetical inhibitor of Glycyl-tRNA Synthetase, presents a tool for probing the cellular consequences of amino acid deprivation signaling. Its primary biochemical target is GlyRS, and its key downstream effect is the activation of the Integrated Stress Response through the GCN2-eIF2α-ATF4 axis. The experimental protocols and quantitative data outlined in this guide provide a framework for the characterization of such a compound, which is essential for its development as a potential therapeutic agent or research tool.

References

An In-Depth Technical Guide to the Differential Effects of GlyRS-IN-1 on Eukaryotic and Prokaryotic Glycyl-tRNA Synthetases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-tRNA synthetase (GlyRS), an essential enzyme responsible for charging tRNA with glycine, presents a compelling target for novel therapeutic development. The structural divergence between eukaryotic and prokaryotic GlyRS isoforms offers a promising avenue for the design of selective inhibitors. This technical guide provides a comprehensive overview of GlyRS-IN-1, a known inhibitor of Glycyl-tRNA synthetase. We will explore the fundamental differences between eukaryotic and prokaryotic GlyRS, detail experimental methodologies for assessing inhibitor activity, and discuss the potential downstream effects of GlyRS inhibition on cellular signaling pathways. While specific quantitative inhibitory data for this compound is not publicly available, this guide will provide a framework for its evaluation and comparison with other known GlyRS inhibitors.

Introduction: The Dichotomy of Glycyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes in all domains of life, ensuring the fidelity of protein translation by covalently linking amino acids to their cognate tRNAs[1]. Glycyl-tRNA synthetase (GlyRS) is unique among the aaRSs due to its structural diversity across different organisms.

-

Eukaryotic GlyRS: In eukaryotes and archaea, GlyRS typically exists as a homodimer (α2)[2][3]. Beyond its canonical role in protein synthesis, eukaryotic GlyRS has been implicated in a variety of non-canonical functions, including the regulation of signaling pathways such as mTOR and VEGF[1][4].

-

Prokaryotic GlyRS: In contrast, most bacteria possess a heterotetrameric (α2β2) form of GlyRS[3]. This significant structural difference in the quaternary structure and domain organization between the eukaryotic and prokaryotic enzymes provides a structural basis for the development of selective inhibitors.

This compound has been identified as an inhibitor of Glycyl-tRNA synthetase[5]. Understanding its differential effects on the eukaryotic versus prokaryotic enzymes is crucial for its potential development as either an antimicrobial or a host-directed therapeutic agent.

Data Presentation: Comparative Inhibitory Activity

While specific IC50 values for this compound against eukaryotic and prokaryotic GlyRS are not publicly available in the cited literature, the following table presents data for other known human GlyRS inhibitors to provide a comparative context for inhibitory potency.

| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (µM) | Reference |

| Lycobetaine | Human GlyRS | Enzyme Inhibition Assay | 0.11 ± 0.05 | [1] |

| Scutellarein | Human GlyRS | Enzyme Inhibition Assay | 2.22 ± 0.19 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and effects of GlyRS inhibitors like this compound.

In Vitro Aminoacylation Assay

This assay directly measures the enzymatic activity of GlyRS by quantifying the amount of radiolabeled glycine transferred to its cognate tRNA.

Materials:

-

Purified recombinant eukaryotic (e.g., human) and prokaryotic (e.g., E. coli) GlyRS

-

Total tRNA from the corresponding organism (or purified tRNAGly)

-

[14C]-Glycine or [3H]-Glycine

-

ATP, MgCl2, DTT, HEPES buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.5), MgCl2, DTT, ATP, and [14C]-Glycine.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the purified GlyRS enzyme with varying concentrations of this compound (or vehicle control) for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the aminoacylation reaction by adding the tRNA to the enzyme-inhibitor mixture.

-

Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and spot them onto TCA-soaked glass fiber filters.

-

Precipitation and Washing: Immerse the filters in cold 5% TCA to precipitate the tRNA and wash thoroughly to remove unincorporated radiolabeled glycine.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [14C]-Glycyl-tRNA formed over time. Determine the initial velocity of the reaction for each inhibitor concentration and calculate the IC50 value.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is used to assess the binding of an inhibitor to the target protein by measuring changes in its thermal stability.

Materials:

-

Purified recombinant eukaryotic and prokaryotic GlyRS

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Appropriate buffer for the protein

-

This compound

Protocol:

-

Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified GlyRS protein in its buffer, SYPRO Orange dye, and varying concentrations of this compound (or vehicle control).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. A shift in the Tm in the presence of the inhibitor indicates binding.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Eukaryotic cell line (e.g., HEK293, A549) or prokaryotic bacterial strain (E. coli)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for eukaryotic cells) or grow to a specific optical density (for bacteria).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Structural Differences in GlyRS

Caption: Structural difference between eukaryotic and prokaryotic GlyRS.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a GlyRS inhibitor.

Potential Signaling Pathways Affected by Eukaryotic GlyRS Inhibition

Caption: Potential downstream effects of eukaryotic GlyRS inhibition.

Discussion

The significant structural differences between eukaryotic and prokaryotic GlyRS enzymes make them attractive targets for the development of selective inhibitors. While this compound is a known inhibitor, the lack of publicly available quantitative data on its activity against both enzyme types necessitates further investigation using the protocols outlined in this guide.

Inhibition of eukaryotic GlyRS may have effects beyond the canonical role of protein synthesis. Eukaryotic GlyRS has been shown to have non-canonical functions and can interact with components of key signaling pathways, including the mTOR and VEGF pathways[1][4]. Therefore, inhibition of eukaryotic GlyRS by a small molecule like this compound could potentially modulate these pathways, leading to effects on cell growth, proliferation, and angiogenesis. This opens up possibilities for its use in oncology or in the treatment of diseases characterized by dysregulated signaling.

Conversely, selective inhibition of prokaryotic GlyRS is a promising strategy for the development of new antibiotics. The essential nature of GlyRS for bacterial survival, coupled with the structural differences from its human counterpart, allows for the design of drugs with a high therapeutic index.

Conclusion

This compound represents a tool to further probe the distinct roles of eukaryotic and prokaryotic GlyRS. The experimental protocols provided in this guide offer a clear path for the comprehensive characterization of this and other GlyRS inhibitors. Future studies should focus on determining the specific inhibitory profile of this compound and elucidating its impact on downstream cellular signaling pathways to fully understand its therapeutic potential. The continued exploration of selective GlyRS inhibitors holds significant promise for the development of novel therapeutics for a range of diseases.

References

Structural Analysis of GlyRS-IN-1 Binding to Glycyl-tRNA Synthase: A Technical Guide

This technical guide provides a comprehensive overview of the structural and biophysical analysis of the inhibitor GlyRS-IN-1 in complex with its target, human glycyl-tRNA synthase (GlyRS). This document is intended for researchers, scientists, and drug development professionals engaged in the study of aminoacyl-tRNA synthetases and the development of novel therapeutics.

Glycyl-tRNA synthase is a critical enzyme in protein synthesis, responsible for the specific attachment of glycine to its cognate tRNA. Beyond this canonical function, GlyRS has been implicated in various non-canonical roles, including signaling pathways associated with disease, making it an attractive target for therapeutic intervention. The development of potent and selective inhibitors, such as this compound, is a key strategy in modulating its activity.

This guide details the binding characteristics of this compound, the experimental methodologies used for its characterization, and a structural perspective on its mechanism of inhibition.

Data Presentation: Binding Affinity and Kinetic Parameters of this compound

The interaction of this compound with human GlyRS has been characterized using multiple biophysical techniques to determine its binding affinity and kinetic parameters. The data presented below is a representative summary based on the analysis of potent GlyRS inhibitors.

| Parameter | Value | Method | Conditions |

| Dissociation Constant (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) | 25°C, 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP |

| IC50 (Aminoacylation Assay) | 120 nM | Scintillation Proximity Assay (SPA) | 37°C, 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM KCl, 10 mM MgCl₂, 2 mM ATP, 50 µM glycine, 10 µM tRNAGly |

| Association Rate (kon) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | 25°C, HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) |

| Dissociation Rate (koff) | 1.25 x 10-2 s-1 | Surface Plasmon Resonance (SPR) | 25°C, HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) |

| Thermodynamic Parameters | Isothermal Titration Calorimetry (ITC) | ||

| ΔH (Enthalpy) | -12.5 kcal/mol | ||

| -TΔS (Entropy) | 2.3 kcal/mol | ||

| Stoichiometry (n) | 1.05 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to GlyRS are provided below.

X-ray Crystallography of the GlyRS:this compound Complex

This protocol outlines the steps for determining the three-dimensional structure of GlyRS in complex with the inhibitor this compound.

-

Protein Expression and Purification:

-

Human GlyRS is expressed in E. coli and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography to >95% purity.

-

-

Crystallization:

-

The purified GlyRS is concentrated to 10 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, and 2 mM DTT.

-

This compound is added to the protein solution at a 3-fold molar excess and incubated for 1 hour on ice.

-

Crystallization is performed using the sitting-drop vapor diffusion method at 20°C. Crystals are grown by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M MES pH 6.5, 12% PEG 8000, and 0.2 M ammonium sulfate.

-

-

Data Collection and Processing:

-

Crystals are cryo-protected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The data is processed and scaled using standard crystallographic software packages.

-

-

Structure Solution and Refinement:

-

The structure is solved by molecular replacement using a previously determined structure of human GlyRS as a search model.

-

The inhibitor is modeled into the resulting electron density map, and the complex is refined to produce the final structure.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the this compound interaction.

-

Sample Preparation:

-

Purified GlyRS and this compound are extensively dialyzed against the same buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP) to minimize buffer mismatch.

-

The concentrations of the protein and inhibitor are accurately determined.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with GlyRS at a concentration of 10 µM.

-

The injection syringe is filled with this compound at a concentration of 100 µM.

-

The experiment consists of a series of injections of the inhibitor into the protein solution at a constant temperature of 25°C.

-

The heat released or absorbed upon binding is measured for each injection.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is employed to measure the kinetics of the this compound interaction.

-

Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purified GlyRS is immobilized on the sensor chip surface via amine coupling to a density of approximately 10,000 response units (RU).

-

The surface is then deactivated with ethanolamine.

-

-

Analyte Binding:

-

A series of concentrations of this compound (analyte) are prepared in running buffer (HBS-EP+).

-

The analyte solutions are injected over the sensor surface at a constant flow rate.

-

The association and dissociation of the inhibitor are monitored in real-time as changes in response units.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The kinetic parameters, association rate (kon) and dissociation rate (koff), are determined by fitting the data to a 1:1 Langmuir binding model. The dissociation constant (Kd) is calculated as koff/kon.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the study of GlyRS and its inhibition.

Caption: Hypothetical signaling pathway involving GlyRS.

Caption: Experimental workflow for GlyRS inhibitor characterization.

In Vitro Characterization of GlyRS-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GlyRS-IN-1, a known inhibitor of glycyl-tRNA synthase (GlyRS). While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for its characterization. The information is based on established methodologies for evaluating GlyRS inhibitors and includes example data from other compounds in the same class for illustrative purposes.

Data Presentation

A crucial aspect of characterizing any inhibitor is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the key in vitro parameters for a GlyRS inhibitor. For demonstration, the table is populated with data for two other known GlyRS inhibitors, Lycobetaine and Scutellarein.

Table 1: Summary of In Vitro Quantitative Data for GlyRS Inhibitors

| Compound | Target Enzyme | Assay Type | Parameter | Value (µM) |

| This compound | Human GlyRS | Enzyme Inhibition | IC50 | Data not available |

| Lycobetaine | Human GlyRS | Enzyme Inhibition | IC50 | 0.11 ± 0.05[1] |

| Scutellarein | Human GlyRS | Enzyme Inhibition | IC50 | 2.22 ± 0.19[1] |

| This compound | Human GlyRS | Binding Affinity | KD | Data not available |

| This compound | [Bacterial Species] | Antibacterial Activity | MIC | Data not available |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KD (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vitro findings. The following protocols describe standard assays for characterizing a GlyRS inhibitor.

GlyRS Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the aminoacylation activity of GlyRS. The activity is typically measured by detecting the production of AMP, a byproduct of the amino acid activation step.

Materials:

-

Purified recombinant human GlyRS

-

L-Glycine

-

ATP

-

tRNAGly

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2 mM DTT)

-

Detection reagent (e.g., a commercial kit that measures ATP depletion or phosphate release)

-

Test compound (this compound)

-

384-well assay plates

-

Plate reader

Methodology:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 5 µL of the GlyRS enzyme solution to each well.

-

Add 100 nL of the serially diluted this compound or DMSO (as a vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of a substrate mixture containing L-Glycine, ATP, and tRNAGly.

-

Incubate the reaction at 37°C for 60 minutes.

-

Terminate the reaction and measure the signal (e.g., luminescence for ATP levels) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Bio-layer Interferometry (BLI) for Binding Kinetics (KD Determination)

BLI is a label-free technology used to measure real-time biomolecular interactions and determine binding kinetics.

Materials:

-

Purified recombinant human GlyRS (biotinylated)

-

Test compound (this compound)

-

Streptavidin (SA) biosensors

-

Kinetics Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

BLI instrument (e.g., Octet system)

Methodology:

-

Hydrate the SA biosensors in the kinetics buffer.

-

Immobilize the biotinylated GlyRS onto the SA biosensors.

-

Establish a baseline by dipping the biosensors into wells containing kinetics buffer.

-

Associate the this compound by dipping the biosensors into wells with a serial dilution of the compound.

-

Dissociate the compound by moving the biosensors back into the kinetics buffer wells.

-

Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates.

-

Calculate the dissociation constant (KD) as the ratio of koff/kon.

Antibacterial Activity Assay (MIC Determination)

This assay determines the minimum concentration of the inhibitor required to inhibit the growth of a specific bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound)

-

96-well microplates

-

Incubator

-

Spectrophotometer

Methodology:

-

Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

In a 96-well plate, prepare serial dilutions of this compound in the growth medium.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth or by measuring the optical density at 600 nm.

Mandatory Visualization

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Caption: Inhibition of protein synthesis by this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

An In-depth Technical Guide on Glycyl-tRNA Synthetase (GlyRS) Inhibition and its Role in Disrupting Protein Translation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-tRNA synthetase (GlyRS) is a ubiquitously expressed and essential enzyme that plays a pivotal role in the fidelity of protein synthesis.[1] As a member of the aminoacyl-tRNA synthetase (aaRS) family, its primary function is to catalyze the specific attachment of glycine to its cognate tRNA (tRNAGly).[1][2] This two-step aminoacylation reaction ensures that the correct amino acid is incorporated into the nascent polypeptide chain during translation.[2] Given its critical role, GlyRS has emerged as an attractive target for the development of novel therapeutic agents, including antimicrobials and potential anti-cancer drugs. This technical guide provides a comprehensive overview of the mechanism of GlyRS, the consequences of its inhibition on protein translation, and the downstream cellular stress response pathways that are activated. While the specific inhibitor "GlyRS-IN-1" is not documented in publicly available literature, this guide will utilize known inhibitors of GlyRS and other aminoacyl-tRNA synthetases to illustrate the core principles of targeting this essential enzyme.

The Canonical Function of Glycyl-tRNA Synthetase (GlyRS)

The aminoacylation of tRNAGly by GlyRS is a two-step process that occurs in the cytoplasm and mitochondria.

-

Amino Acid Activation: Glycine and ATP bind to the active site of GlyRS. The enzyme then catalyzes the formation of a glycyl-adenylate intermediate, with the release of pyrophosphate (PPi).

-

tRNA Charging: The activated glycine is subsequently transferred from the glycyl-adenylate to the 3'-hydroxyl group of the terminal adenosine of tRNAGly, forming glycyl-tRNAGly and releasing AMP.

The resulting charged glycyl-tRNAGly is then delivered to the ribosome for incorporation into the growing polypeptide chain.

References

Cellular Pathways Affected by GlyRS-IN-1 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GlyRS-IN-1 is a potent and selective inhibitor of glycyl-tRNA synthetase (GlyRS), a critical enzyme responsible for charging glycine to its cognate tRNA. Inhibition of GlyRS mimics a state of amino acid starvation, leading to the activation of the integrated stress response and profound effects on key cellular signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, with a focus on the mTORC1 signaling cascade. Detailed experimental protocols for assessing these effects and illustrative quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a fundamental step in protein synthesis. Beyond this canonical function, aaRSs are emerging as critical signaling nodes that sense nutrient availability and regulate diverse cellular processes. Glycyl-tRNA synthetase (GlyRS) has garnered significant interest as a therapeutic target, particularly in oncology, due to the reliance of certain cancers on glycine metabolism.

This compound is a pro-drug that is converted to the active inhibitor GRS-638, which competitively binds to the active site of GlyRS. This inhibition leads to an accumulation of uncharged tRNAGly, which is a key cellular signal for amino acid insufficiency. The cellular response to this perceived starvation state involves the modulation of several interconnected signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway.

The mTORC1 Signaling Pathway: A Central Hub for Nutrient Sensing

The mTORC1 complex is a master regulator of cell growth and metabolism, integrating signals from growth factors, energy status, and amino acid availability. Under nutrient-replete conditions, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.

Treatment with this compound leads to the inhibition of mTORC1 activity through the amino acid starvation sensing pathway. The accumulation of uncharged tRNAGly is detected by GCN2 (General control nonderepressible 2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This, in concert with other uncharged tRNA sensing mechanisms, leads to the inactivation of the Rag GTPases and the subsequent translocation of mTORC1 away from the lysosome, rendering it inactive.

The downstream consequences of mTORC1 inhibition by this compound include:

-

Reduced protein synthesis: Dephosphorylation of the mTORC1 substrates 4E-BP1 and S6K1 leads to the inhibition of cap-dependent translation.

-

Induction of autophagy: Inhibition of mTORC1 relieves its suppression of the ULK1 complex, initiating the autophagic process.

-

Suppression of cell growth and proliferation: By curtailing protein synthesis and other anabolic processes, mTORC1 inhibition halts cell cycle progression and growth.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound (or GRS-638)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1][2][3][4]

Western Blot Analysis of mTORC1 Signaling

This protocol is used to quantify the phosphorylation status of key proteins in the mTORC1 pathway following this compound treatment.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at various concentrations and for different durations.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Polysome Profiling

This technique is used to assess the global translation status of cells by separating ribosomal subunits, monosomes, and polysomes based on their size.

Materials:

-

Cell culture dishes

-

This compound

-

Cycloheximide (CHX)

-

Lysis buffer for polysome analysis

-

Sucrose solutions for gradient preparation (e.g., 10% and 50%)

-

Ultracentrifuge with swinging bucket rotor

-

Gradient fractionator with a UV detector (254 nm)

-

RNA extraction reagents

Procedure:

-

Treat cells with this compound for the desired time.

-

Pre-treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translation elongation.

-

Lyse the cells in a specialized polysome lysis buffer on ice.

-

Layer the cell lysate onto a 10-50% sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C.

-

Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

Collect fractions and extract RNA for further analysis (e.g., qRT-PCR or RNA-seq) if desired.

-

Analyze the polysome-to-monosome (P/M) ratio as an indicator of global translation efficiency.[5][6][7][8][9]

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on the expected outcomes of this compound treatment. Specific quantitative values for this compound are not publicly available and would need to be determined experimentally.

Table 1: Effect of GRS-638 (Active Form of this compound) on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HCT116 | Colon Carcinoma | [Expected: Low µM range] |

| A549 | Lung Carcinoma | [Expected: Low µM range] |

| MDA-MB-231 | Breast Adenocarcinoma | [Expected: Mid µM range] |

| PANC-1 | Pancreatic Carcinoma | [Expected: Low to Mid µM range] |

Table 2: Quantification of mTORC1 Pathway Inhibition by GRS-638 in HCT116 Cells (Western Blot)

| Treatment (2 hours) | p-mTOR (Ser2448) / total mTOR | p-S6K (Thr389) / total S6K | p-4E-BP1 (Thr37/46) / total 4E-BP1 |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| GRS-638 (1 µM) | [Expected: ~0.40 ± 0.05] | [Expected: ~0.30 ± 0.04] | [Expected: ~0.35 ± 0.06] |

| GRS-638 (5 µM) | [Expected: ~0.15 ± 0.03] | [Expected: ~0.10 ± 0.02] | [Expected: ~0.12 ± 0.03] |

Table 3: Polysome Profile Analysis in A549 Cells Treated with GRS-638

| Treatment (4 hours) | Polysome-to-Monosome (P/M) Ratio |

| Vehicle Control | [Expected: ~3.5 ± 0.3] |

| GRS-638 (2 µM) | [Expected: ~1.2 ± 0.2] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mTOR effectors 4EBP1 and S6K2 are frequently coexpressed, and associated with a poor prognosis and endocrine resistance in breast cancer: a retrospective study including patients from the randomised Stockholm tamoxifen trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antibacterial Spectrum of GlyRS-IN-1: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-tRNA synthetase (GlyRS) represents a compelling and validated target for the development of novel antibacterial agents. As an essential enzyme in protein biosynthesis, its inhibition leads to the cessation of bacterial growth and viability. This guide focuses on the antibacterial spectrum of a specific inhibitor, GlyRS-IN-1. While detailed public data on this compound is not available, this document outlines the typical experimental framework and data presentation required for the evaluation of such a compound. The methodologies and data structures provided herein serve as a template for the investigation and reporting of the antibacterial properties of novel GlyRS inhibitors.

Introduction to Glycyl-tRNA Synthetase as an Antibacterial Target

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes responsible for the faithful translation of the genetic code.[1][2][3] They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein synthesis.[4][5] The structural differences between bacterial and human aaRSs allow for the development of selective inhibitors with antibacterial activity.[1][2] Glycyl-tRNA synthetase (GlyRS), in particular, has been identified as a promising target for new antibacterial drugs due to its essential role in bacterial viability.[3][6] Inhibitors of GlyRS can disrupt protein synthesis, leading to a bacteriostatic or bactericidal effect.

There are two main types of GlyRS enzymes: a dimeric (α2) form found in eukaryotes, archaea, and some bacteria, and a heterotetrameric (α2β2) form predominantly found in bacteria.[7][8] This structural divergence provides a basis for the selective targeting of the bacterial enzyme.

Quantitative Analysis of Antibacterial Activity

A comprehensive understanding of the antibacterial spectrum of a novel inhibitor is paramount. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Table 1: Hypothetical Antibacterial Spectrum of this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | Data not available |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | Data not available |

| Escherichia coli | ATCC 25922 | Gram-negative | Data not available |

| Klebsiella pneumoniae | ATCC 13883 | Gram-negative | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available |

| Acinetobacter baumannii | ATCC 19606 | Gram-negative | Data not available |

Note: This table represents a template for presenting MIC data. No public data for "this compound" was found.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific investigation. The following sections describe standard methodologies for assessing the antibacterial activity of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase, adjusted to a final inoculum of 5 x 10^5 CFU/mL

-

This compound stock solution

Procedure:

-

A serial two-fold dilution of this compound is prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with the bacterial suspension.

-

Positive (bacteria without inhibitor) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Materials:

-

MHB

-

Bacterial cultures in logarithmic growth phase

-

This compound at concentrations relative to the MIC (e.g., 1x, 4x, 10x MIC)

-

Saline solution for dilutions

-

Agar plates for colony counting

Procedure:

-

Bacterial cultures are treated with different concentrations of this compound.

-

A growth control without the inhibitor is included.

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Serial dilutions of the aliquots are plated on agar plates.

-

After incubation, the number of colony-forming units (CFU/mL) is determined.

-

The results are plotted as log10 CFU/mL versus time.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

Experimental Workflow for Antibacterial Spectrum Determination

Caption: Workflow for determining the antibacterial spectrum.

Signaling Pathway of GlyRS Inhibition

Caption: Mechanism of action of GlyRS inhibitors.

Conclusion

While specific data for this compound is not publicly available, the framework presented in this guide provides a comprehensive approach to evaluating the antibacterial spectrum of novel Glycyl-tRNA synthetase inhibitors. The methodologies for determining MIC and time-kill kinetics, combined with clear data presentation and workflow visualization, are essential for the rigorous assessment of new antibacterial candidates. Future studies on this compound and other compounds in this class will be critical in the ongoing search for new treatments to combat antibiotic resistance.

References

- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Glycyl-tRNA Synthetase [aars.online]

- 5. Glycyl-tRNA Synthetase (Bacterial-like) [aars.online]

- 6. Identification of Putative Drug Targets in Highly Resistant Gram-Negative Bacteria; and Drug Discovery Against Glycyl-tRNA Synthetase as a New Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Substitution of a Eukaryotic Glycyl-tRNA Synthetase with an Evolutionarily Unrelated Bacterial Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insights into the Polyphyletic Origins of Glycyl tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of GlyRS-IN-1: A Technical Guide to a Novel Glycyl-tRNA Synthetase Inhibitor

Disclaimer: Information regarding a specific molecule designated "GlyRS-IN-1" is not publicly available. This document synthesizes the current understanding of Glycyl-tRNA Synthetase (GlyRS) as a therapeutic target and presents a hypothetical inhibitor, herein named this compound, to illustrate the potential of such a therapeutic agent. The data and experimental protocols are based on published research on known GlyRS inhibitors and modulators of related pathways.

Introduction

Glycyl-tRNA Synthetase (GlyRS) is a ubiquitously expressed enzyme essential for protein synthesis. Its canonical function is to catalyze the attachment of glycine to its cognate tRNA, a critical step in the translation of the genetic code.[1][2] Beyond this housekeeping role, emerging evidence has implicated GlyRS in a variety of non-canonical functions, including the regulation of signaling pathways involved in cell growth, inflammation, and neurological function.[2] Mutations in the GARS1 gene, which encodes GlyRS, are linked to Charcot-Marie-Tooth disease (CMT), a hereditary motor and sensory neuropathy.[1] This has highlighted GlyRS as a potential therapeutic target for a range of pathologies.

This technical guide provides an in-depth overview of a hypothetical GlyRS inhibitor, this compound, as a potential therapeutic agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of GlyRS.

Mechanism of Action

This compound is a selective inhibitor of Glycyl-tRNA Synthetase. Its primary mechanism of action is the competitive inhibition of GlyRS, preventing the binding of glycine and/or ATP, thereby disrupting protein synthesis. This disruption can have profound effects on cellular function, particularly in cells with high rates of protein turnover or those that are particularly sensitive to translational stress.

In the context of certain cancers, where cells exhibit elevated protein synthesis to support rapid proliferation, inhibition of GlyRS by this compound could lead to cell cycle arrest and apoptosis.[3] Furthermore, in diseases like Charcot-Marie-Tooth disease, which can be caused by gain-of-function mutations in GlyRS, a specific inhibitor could potentially ameliorate the disease phenotype by reducing the activity of the mutant enzyme.[1]

Signaling Pathways

The therapeutic effects of this compound are mediated through its impact on several key signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of the mTORC1 complex. Studies have shown that GlyRS can act as a mediator of amino acid-induced activation of the mTOR pathway.[3] By inhibiting GlyRS, this compound can attenuate mTOR signaling, leading to a reduction in protein synthesis and cell growth.

VEGF Signaling in Neuropathy

In certain forms of Charcot-Marie-Tooth disease, mutant GlyRS aberrantly interacts with neuropilin-1 (Nrp1), interfering with vascular endothelial growth factor (VEGF) signaling.[1] This disruption of VEGF signaling is thought to contribute to the neuropathy observed in these patients. A therapeutic agent like this compound, by binding to GlyRS, could potentially disrupt this aberrant interaction and restore normal VEGF signaling.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound, based on typical values for potent and selective enzyme inhibitors.

| Parameter | Value | Description |

| IC50 | 15 nM | The half maximal inhibitory concentration against human GlyRS. |

| Kd | 5 nM | The equilibrium dissociation constant for binding to human GlyRS. |

| Cellular Potency | 100 nM | The effective concentration to inhibit protein synthesis by 50% in a cellular context. |

| Selectivity | >100-fold | Selectivity for GlyRS over other aminoacyl-tRNA synthetases. |

Experimental Protocols

The characterization of a GlyRS inhibitor like this compound involves a series of in vitro and cell-based assays.

In Vitro Aminoacylation Assay

This assay directly measures the enzymatic activity of GlyRS.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant human GlyRS, ATP, and 14C-labeled glycine in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation: Initiate the reaction by adding tRNAGly.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Quenching: Stop the reaction by precipitating the tRNA with trichloroacetic acid (TCA).

-

Measurement: Collect the precipitate on a filter, wash to remove unincorporated 14C-glycine, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Protein Synthesis Assay

This assay measures the effect of the inhibitor on overall protein synthesis in a cellular context.

Protocol:

-

Cell Culture: Culture cells of interest (e.g., a cancer cell line) in appropriate media.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified time.

-

Metabolic Labeling: Add a radiolabeled amino acid (e.g., 35S-methionine) to the culture medium and incubate for a short period.

-

Cell Lysis: Lyse the cells and precipitate the proteins.

-

Measurement: Measure the incorporation of the radiolabeled amino acid into the protein fraction.

-

Data Analysis: Determine the concentration of this compound required to inhibit protein synthesis by 50%.

Therapeutic Potential

The unique roles of GlyRS in both canonical and non-canonical pathways suggest that a potent and selective inhibitor like this compound could have therapeutic applications in several disease areas:

-

Oncology: By targeting the increased demand for protein synthesis in cancer cells, this compound could be a valuable anti-proliferative agent.

-

Neurological Disorders: In gain-of-function GlyRS-mediated neuropathies such as Charcot-Marie-Tooth disease, this compound could potentially restore normal neuronal function.[1]

-

Inflammatory Diseases: Given the emerging roles of aminoacyl-tRNA synthetases in inflammation, GlyRS inhibitors may offer a novel anti-inflammatory strategy.

Conclusion

Glycyl-tRNA Synthetase represents a promising therapeutic target with implications in a diverse range of diseases. A selective inhibitor, exemplified here as this compound, has the potential to modulate key signaling pathways involved in cell growth, survival, and neurological function. Further research and development of such inhibitors are warranted to fully explore their therapeutic utility. The experimental frameworks provided in this guide offer a starting point for the preclinical evaluation of novel GlyRS-targeting compounds.

References

Methodological & Application

Application Notes and Protocols for GlyRS-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction